![molecular formula C24H23NO4 B14413764 Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate CAS No. 84484-34-4](/img/structure/B14413764.png)
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is a chemical compound with the molecular formula C24H23NO4 It is characterized by the presence of an ethyl ester group, a phenyl imino group, and two benzyloxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate typically involves the reaction of 2,6-bis(benzyloxy)benzaldehyde with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy groups.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]amino}acetate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Wirkmechanismus
The mechanism of action of Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imine group may play a role in binding to enzymes or receptors, while the benzyloxy groups could influence the compound’s solubility and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate can be compared to other similar compounds, such as:
Ethyl (2E)-{[2,6-dimethoxyphenyl]imino}acetate: Similar structure but with methoxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dihydroxyphenyl]imino}acetate: Contains hydroxy groups instead of benzyloxy groups.
Ethyl (2E)-{[2,6-dichlorophenyl]imino}acetate: Contains chloro groups instead of benzyloxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
84484-34-4 |
|---|---|
Molekularformel |
C24H23NO4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
ethyl 2-[2,6-bis(phenylmethoxy)phenyl]iminoacetate |
InChI |
InChI=1S/C24H23NO4/c1-2-27-23(26)16-25-24-21(28-17-19-10-5-3-6-11-19)14-9-15-22(24)29-18-20-12-7-4-8-13-20/h3-16H,2,17-18H2,1H3 |
InChI-Schlüssel |
TULXIMSQWYNMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=NC1=C(C=CC=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






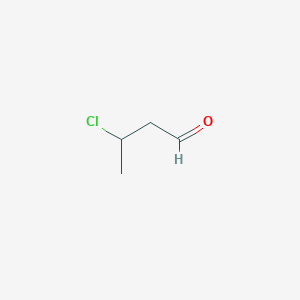
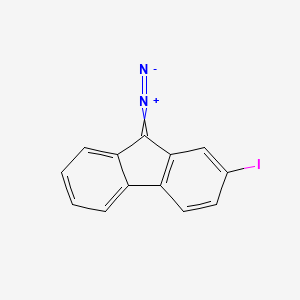
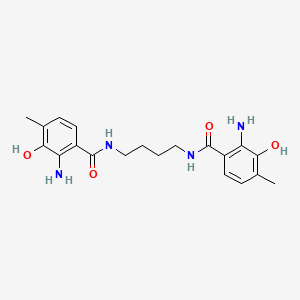
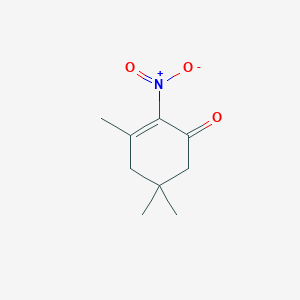

![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)

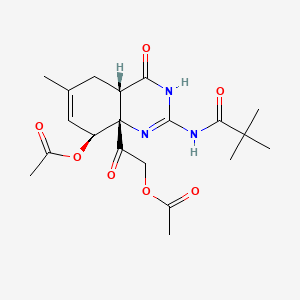
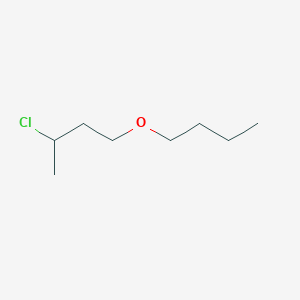
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
